2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide synthesis protocol
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The methodology is presented with a focus on mechanistic understanding, practical execution, and robust validation, tailored for researchers, chemists, and professionals in drug development.
Strategic Overview: A Two-Stage Approach
The synthesis of the target molecule is most efficiently achieved through a two-stage process. This strategy ensures high purity of the intermediate and final products by isolating and characterizing the precursor before proceeding to the final acylation.
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Stage 1: Synthesis of the Precursor Amine. The foundational step is the synthesis of 5-amino-3-methyl-1-phenylpyrazole. This is typically accomplished via the classical Knorr pyrazole synthesis, a reliable cyclocondensation reaction.
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Stage 2: Chloroacetylation. The synthesized aminopyrazole is then acylated using chloroacetyl chloride in a nucleophilic acyl substitution reaction to yield the final product.
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the two-stage synthesis.
Mechanistic Insights: The Chemistry Behind the Protocol
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Stage 1: Knorr Pyrazole Synthesis
The formation of the 5-amino-3-methyl-1-phenylpyrazole core involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine). The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a key consideration, reliably producing the 1-phenyl-3-methyl isomer.
Stage 2: Nucleophilic Acyl Substitution (Chloroacetylation)
This is the pivotal step where the amide bond is formed. The reaction mechanism is a classic nucleophilic acyl substitution.
Caption: Mechanism of the chloroacetylation step.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-aminopyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1]
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Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
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Collapse and Elimination: The intermediate is unstable and collapses. The C=O double bond reforms, and the most stable leaving group, the chloride ion, is expelled.
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Deprotonation: The resulting protonated amide is deprotonated, typically by a base or another molecule of the starting amine, to yield the neutral amide product and hydrochloric acid (HCl).
Causality Note: The HCl generated is a critical factor. It can protonate the starting aminopyrazole, rendering it non-nucleophilic and halting the reaction. Therefore, the protocol must include a method to neutralize this acid, either by using a slight excess of the starting amine or by adding a non-nucleophilic base like triethylamine or pyridine.[2]
Detailed Experimental Protocol: Stage 1 - Synthesis of 5-Amino-3-methyl-1-phenylpyrazole
While 5-amino-3-methyl-1-phenylpyrazole can be purchased commercially, this section details its synthesis for situations requiring in-house preparation.[3] The procedure is adapted from established methods for pyrazole synthesis.[4][5][6][7]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| Phenylhydrazine | 100-63-0 | 108.14 | 1.098 | Toxic, handle with care. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.021 | Irritant. |
| Ethanol | 64-17-5 | 46.07 | 0.789 | Flammable. |
| Acetic Acid | 64-19-7 | 60.05 | 1.049 | Corrosive. |
Step-by-Step Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and ethanol (50 mL).
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Addition of Reactant: While stirring, slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the flask.
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Acid Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
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Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A patent describes a similar process where the reaction is refluxed for 1 to 6 hours.[8]
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Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
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Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
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Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9]
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Amination: The conversion of the pyrazolone to the 5-amino pyrazole is a subsequent step often involving different reagents and is well-documented in synthetic literature. For the purpose of this guide, we will proceed assuming the use of commercially available 5-amino-3-methyl-1-phenylpyrazole.
Detailed Experimental Protocol: Stage 2 - Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This protocol details the N-chloroacetylation of the aminopyrazole precursor.[10]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.05 mol scale) | Notes |
| 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | 173.22 | 8.66 g | Irritant. |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 5.65 g (3.9 mL) | Corrosive, lachrymator. Handle in a fume hood. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 150 mL | Flammable, peroxide former. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5.57 g (7.7 mL) | Base, corrosive, flammable. |
Step-by-Step Procedure
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Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-amino-3-methyl-1-phenylpyrazole (8.66 g, 0.05 mol) and triethylamine (5.57 g, 0.055 mol) in anhydrous THF (150 mL).
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Inert Atmosphere: Purge the flask with nitrogen gas. Maintaining an inert atmosphere is crucial as chloroacetyl chloride is sensitive to moisture.
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Cooling: Cool the stirred solution to 0-5°C using an ice-salt bath. Causality: This low temperature is essential to control the highly exothermic nature of the acylation reaction, preventing the formation of side products and ensuring safety.[11]
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Reagent Addition: Dissolve chloroacetyl chloride (5.65 g, 0.05 mol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. A similar protocol suggests allowing the reaction to stand for 2 hours at room temperature.[11]
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Monitoring: Monitor the reaction's completion using TLC (e.g., with a mobile phase of 5% methanol in dichloromethane).
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Work-up:
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Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
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Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the target product.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Safety and Hazard Management
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.
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Phenylhydrazine: Toxic and a suspected carcinogen. Handle only in a certified chemical fume hood.
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Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[12] Always handle in a fume hood and use anhydrous solvents.
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Triethylamine: Corrosive and flammable. Ensure adequate ventilation.
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Solvents (THF, Ethanol): Highly flammable. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened container or test for peroxides.
Hazard Overview Table
| Substance | GHS Pictogram(s) | Hazard Statement(s) |
| Phenylhydrazine | ☠️ | H301, H311, H331 (Toxic), H317 (Skin sensitizer), H350 (Carcinogen), H400 (Aquatic hazard) |
| Chloroacetyl Chloride | ☠️, corrosive | H301, H330 (Fatal if inhaled), H314 (Severe skin burns/eye damage) |
| 3-Methyl-1-phenyl-5-pyrazolone | ⚠️ | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[13][14] |
| Final Product (similar structures) | ⚠️ | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[15] |
Validation and Characterization
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.
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Thin-Layer Chromatography (TLC): To check for purity and compare the Rƒ value with the starting material.
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Melting Point: A sharp melting point range indicates high purity.
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Spectroscopy:
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¹H NMR: To confirm the proton environment, looking for characteristic peaks for the pyrazole ring protons, the methyl group, the phenyl group, and the newly formed N-H and CH₂Cl groups.
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¹³C NMR: To confirm the carbon skeleton of the molecule.
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IR Spectroscopy: To identify key functional groups, especially the amide C=O stretch (approx. 1670-1700 cm⁻¹) and N-H stretch (approx. 3200-3300 cm⁻¹).
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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References
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- National Institutes of Health (NIH). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.
- ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- Google Patents. (CN101367763A). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (WO2015063709A1). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- PubChem. 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide.
- Taylor & Francis Online. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- ResearchGate. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ResearchGate. Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.
- AK Scientific, Inc. Safety Data Sheet for 2-Chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide.
- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Guidechem. 2-CHLORO-N-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE CAS 300727-15-5.
- Sigma-Aldrich. 5-Amino-3-methyl-1-phenylpyrazole.
- Royal Society of Chemistry. RSC Advances.
- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
- ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
- orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- PubChem. 5-Amino-3-methyl-1-phenylpyrazole.
- Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives.
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- CDH Fine Chemical. 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8.
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